molecular formula C10H22NO8P B12976024 tert-Butyl (2-((((R)-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate

tert-Butyl (2-((((R)-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate

Cat. No.: B12976024
M. Wt: 315.26 g/mol
InChI Key: RIYLUDRWXOEDLZ-MRVPVSSYSA-N
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Description

tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a carbamate group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, LiAlH4 for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as 1,4-dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxy derivatives, while reduction can produce simpler alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is used as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions, making it valuable in the development of new compounds .

Biology

In biological research, this compound can be used as a probe in NMR studies to investigate macromolecular complexes. The tert-butyl group provides a distinct signal, allowing researchers to study protein interactions and dynamics .

Medicine

Its ability to undergo selective reactions makes it useful in the development of drugs with specific targets .

Industry

In industrial applications, tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, while the carbamate group can form stable complexes with proteins and enzymes. These interactions can modulate biological pathways and processes, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound that lacks the phosphoryl and dihydroxypropoxy groups.

    tert-Butyl phosphate: Contains the phosphoryl group but lacks the carbamate and dihydroxypropoxy groups.

    tert-Butyl (2-hydroxyethyl)carbamate: Similar structure but lacks the phosphoryl group.

Uniqueness

tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C10H22NO8P

Molecular Weight

315.26 g/mol

IUPAC Name

tert-butyl N-[2-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxyethyl]carbamate

InChI

InChI=1S/C10H22NO8P/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16)/t8-/m1/s1

InChI Key

RIYLUDRWXOEDLZ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCOP(=O)(O)OC[C@@H](CO)O

Canonical SMILES

CC(C)(C)OC(=O)NCCOP(=O)(O)OCC(CO)O

Origin of Product

United States

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